Pyrazosulfuron
Overview
Description
Pyrazosulfuron is a sulfonylurea herbicide developed for effective weed control in cereals and rice fields. It operates by inhibiting the plant enzyme acetolactate synthase (ALS), critical for the synthesis of branched-chain amino acids. This inhibition leads to the cessation of cell division and ultimately plant death. Pyrazosulfuron's chemical designation reflects its active functional groups, including a pyrazole ring and a sulfonylurea bridge, which are essential for its herbicidal activity.
Synthesis Analysis
Pyrazosulfuron and its derivatives are synthesized through a series of steps involving the integration of a pyrazole ring with a sulfonylurea bridge. Notably, a novel method for creating pyrazole derivatives involves (n)Bu3P-catalyzed desulfonylative [3 + 2] cycloadditions of allylic carbonates with arylazosulfones, producing pyrazole derivatives efficiently under mild conditions (Qi Zhang et al., 2015).
Molecular Structure Analysis
Pyrazosulfuron's molecular structure is characterized by density functional theory (DFT) analysis, revealing its aromatic character and the electronic distribution within the molecule. This analysis shows the significance of the pyrazole and sulfonylurea groups in its activity as a herbicide (J. C. Monicka & C. James, 2014).
Chemical Reactions and Properties
The chemical behavior of Pyrazosulfuron in the environment, including its degradation and interaction with soil components, has been studied. It's noted that Pyrazosulfuron undergoes hydrolysis in aquatic solutions, indicating a pH-dependent degradation mechanism (Wei Zheng, S. Yates, & S. Papiernik, 2008).
Physical Properties Analysis
The physical properties of Pyrazosulfuron, including its solubility, stability, and persistence in environmental samples, have been extensively studied. For instance, research on its persistence in rice-field soil under Indian tropical conditions revealed that Pyrazosulfuron degrades rapidly, with microbial activity playing a significant role in its degradation (S. Singh, Rajvir Sharma, & Neera Singh, 2012).
Chemical Properties Analysis
The chemical properties of Pyrazosulfuron, including its binding affinity and interaction with other molecules, are crucial for understanding its mode of action. Spectroscopic methods have identified its binding affinity and site in human serum albumin, providing insights into its distribution and potential interactions within biological systems (Fei Ding et al., 2010).
Scientific Research Applications
Binding Affinity and Binding Site in Human Serum Albumin
Pyrazosulfuron-ethyl (PY), a sulfonylurea herbicide, has been studied for its interaction with human serum albumin (HSA). Spectroscopic methods revealed that PY binds to HSA, causing changes in the protein's secondary structure. The study demonstrated that PY-HSA complex formation involved van der Waals forces and hydrogen bonds, primarily occurring in subdomain IIA of HSA (Ding et al., 2010).
Impact on Microbiological Activity in Paddy Soil
Research on the effects of Pyrazosulfuron-ethyl on microbiological activity related to nitrogen transformation in paddy soil showed significant inhibition of soil urease, nitrification, and microbial biomass nitrogen within the first 20 days of application (Guan, 2008).
Persistence in Rice-field and Laboratory Soil
Pyrazosulfuron-ethyl's persistence in rice-field soil and water under Indian tropical conditions was studied, revealing rapid dissipation with a half-life of 5.4 days in soil and 0.9 days in water. Microbial contribution to its degradation was indicated by faster degradation in non-sterile soil compared to sterile soil (Singh et al., 2012).
Degradation Behavior in Water Affected by pH
The degradation of pyrazosulfuron-ethyl in water was found to be pH-dependent, being least persistent under acidic conditions. The study identified three metabolites, highlighting hydrolysis of the sulfonamide linkage as the predominant degradation route (Singh & Singh, 2013).
Effect on Yield of Transplanted Rice
Pyrazosulfuron-ethyl was evaluated for its efficacy against weeds in transplanted rice. Application at 42.0 g/ha yielded a maximum grain yield of 3.3 t/ha with a lower weed index, demonstrating its effectiveness in weed management (Pal et al., 2012).
Biodegradation by Bacterial Strains
Three bacterial strains capable of transforming pyrazosulfuron-ethyl were isolated from contaminated soils, belonging to Pseudomonas sp. and Bacillus sp. These strains showed significant degradation capabilities, pointing to potential bioremediation applications (Xu et al., 2009).
Adaptation Mechanism and Tolerance in Rhodopseudomonas
A study on Rhodopseudomonas palustris PSB-S revealed that pyrazosulfuron-ethyl inhibited biomass production, altered cell morphology, and suppressed pigment biosynthesis. The research provided insights into the molecular basis of adaptation to pyrazosulfuron-ethyl stress in this organism (Luo et al., 2018).
Safety And Hazards
properties
IUPAC Name |
5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O7S/c1-18-9(6(5-13-18)10(19)20)26(22,23)17-12(21)16-11-14-7(24-2)4-8(15-11)25-3/h4-5H,1-3H3,(H,19,20)(H2,14,15,16,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMNDQDDWDDKOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30243564 | |
Record name | 5-(4,6-Dimethoxy-2-pyrimidinylaminocarbonylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30243564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazosulfuron | |
CAS RN |
98389-04-9 | |
Record name | Pyrazosulfuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98389-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazosulfuron [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098389049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4,6-Dimethoxy-2-pyrimidinylaminocarbonylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30243564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazole-4-carboxylic acid, 5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRAZOSULFURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRH8L723X7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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